6-Mercaptopurine (6-MP) is a purine analogue that has been extensively used as an antineoplastic agent since its development in the 1950s. It is primarily used in the treatment of acute childhood leukemia and chronic myelocytic leukemia, as well as for inflammatory diseases like Crohn's disease. Despite its widespread clinical use, the precise cellular mechanisms of 6-MP have been somewhat elusive, with recent studies uncovering its role as a protein kinase inhibitor and a regulator of gene expression12456789.
Several studies describe the synthesis of 3-MPA analogs. While the synthesis of 6-mercaptopicolinic acid is not explicitly discussed, one study explores synthesizing 4-substituted 3-mercaptopicolinic acids, highlighting the challenges and limitations of creating 3-MPA derivatives with significant biological activity []. This information could be relevant to future attempts to synthesize 6-mercaptopicolinic acid.
Although the molecular structure of 6-mercaptopicolinic acid hasn't been specifically analyzed in the provided research, the structure of 3-MPA and its analogs has been studied extensively [, , , ]. These analyses often utilize techniques like X-ray crystallography to determine the spatial arrangement of atoms within the molecule, providing insights into their interactions with biological targets like PEPCK.
In oncology, 6-MP has demonstrated efficacy against experimental mouse tumors, such as sarcoma 180 (S-180), by prolonging survival time and inducing complete recovery in a significant number of animals2. It has also been shown to induce cytological disturbances in tumor cells, reducing their viability for transplantation2. Resistance to 6-MP has been observed in certain tumors, which could guide clinical applications of the agent2.
6-MP has been found to suppress immune responses, including immediate and delayed hypersensitivity in rabbits, by affecting the development of delayed hypersensitivity and suppressing skin reactions to antigens without affecting the overall immune status6. Its anti-inflammatory action has been linked to a decrease in mononuclear cells in tissue lesions, suggesting suppression of bone marrow response to local inflammation7.
In the field of metabolism, 6-MP has been reported to augment glucose transport activity in skeletal muscle cells, partly via activation of the orphan nuclear receptor NR4A39. This suggests a potential role for 6-MP in modulating insulin sensitivity and treating insulin resistance9.
From a biochemical perspective, 6-MP and its ribonucleoside have been studied for their effects on mammalian cells in culture, suggesting that they may interfere competitively with the conversion of inosinic acid to adenylic acid, impacting nucleic acid synthesis8.
6-MP exerts its antiproliferative effects through multiple pathways. It inhibits de novo purine synthesis and incorporates into nucleic acids, thereby disrupting DNA and RNA synthesis1. Additionally, it has been identified as a specific activator of the orphan nuclear receptor Nurr1, which may mediate some of its antiproliferative effects1. The interaction of 6-MP with copper ions and the enzyme xanthine oxidase suggests that it may form a complex with Cu2+, which could contribute to its anti-inflammatory properties4. Furthermore, 6-MP has been shown to decrease the Bcl-2/Bax ratio in activated splenic B lymphocytes, inducing apoptosis and inhibiting nitric oxide synthesis, which is involved in preventing apoptotic cell death5. In the context of immune reactions, 6-MP can inhibit both humoral antibody formation and delayed hypersensitivity, indicating its central and peripheral actions on immune responses67.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7